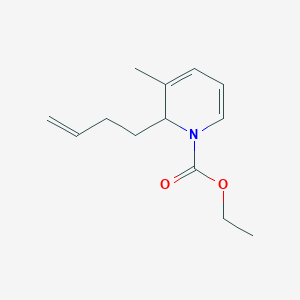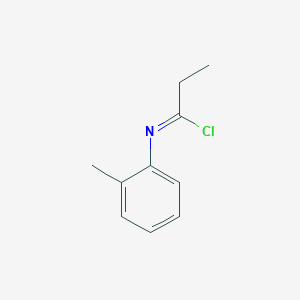
1-(1,2-Diphenylethenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2-Diphenylethenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 1,2-diphenylethenyl group. This compound is notable for its unique structure, which combines the properties of both pyrrolidine and diphenylethenyl groups. Pyrrolidine is a five-membered nitrogen-containing heterocycle, while the diphenylethenyl group consists of two phenyl rings connected by an ethylene bridge.
Preparation Methods
The synthesis of 1-(1,2-Diphenylethenyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine with 1,2-diphenylethylene under specific conditions. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(1,2-Diphenylethenyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(1,2-Diphenylethenyl)pyrrolidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(1,2-Diphenylethenyl)pyrrolidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
1-(1,2-Diphenylethenyl)pyrrolidine can be compared to other similar compounds, such as:
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle, which serves as a precursor for many derivatives.
Diphenylethylene: A compound consisting of two phenyl rings connected by an ethylene bridge, known for its stability and reactivity.
Pyridine: Another nitrogen-containing heterocycle, which differs in its aromaticity and chemical properties.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in its individual components.
Properties
CAS No. |
101137-55-7 |
|---|---|
Molecular Formula |
C18H19N |
Molecular Weight |
249.3 g/mol |
IUPAC Name |
1-(1,2-diphenylethenyl)pyrrolidine |
InChI |
InChI=1S/C18H19N/c1-3-9-16(10-4-1)15-18(19-13-7-8-14-19)17-11-5-2-6-12-17/h1-6,9-12,15H,7-8,13-14H2 |
InChI Key |
RHAFPDMTJCXVAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


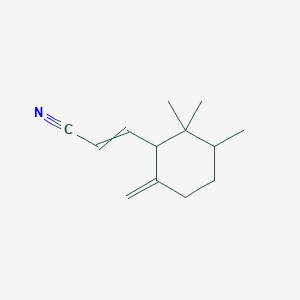
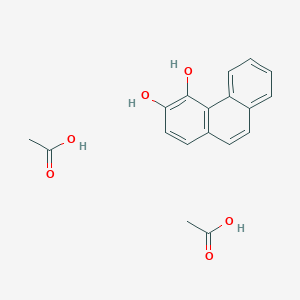
![4,4-Dimethyl-7-phenyl-4H,7H-[1,2,3,5]tetrathiepino[6,7-c]pyrazole](/img/structure/B14339973.png)
![1,2-Ethanediamine, N-(2-aminoethyl)-N'-[(4-ethenylphenyl)methyl]-](/img/structure/B14339975.png)
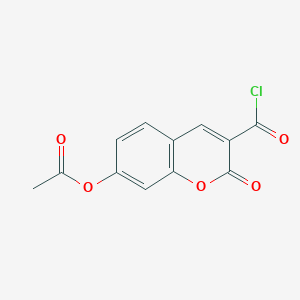
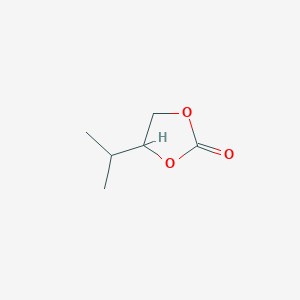
![1-[2-(4-Bromophenyl)-2-fluoroethyl]piperidine](/img/structure/B14339991.png)

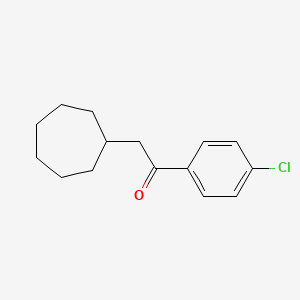
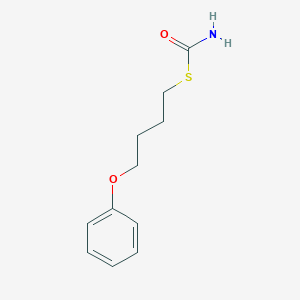
![1-(oxan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14340012.png)
![Bis[4-(ethoxycarbonyl)phenyl] hexanedioate](/img/structure/B14340027.png)
